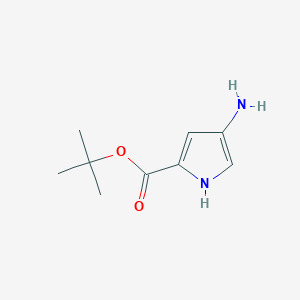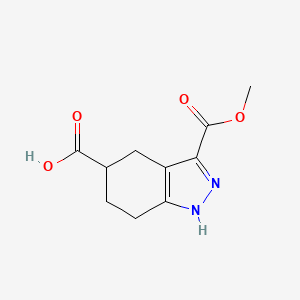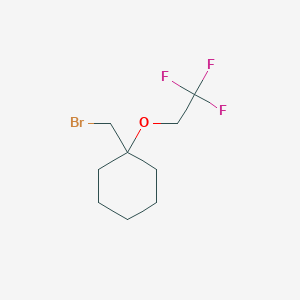
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a trifluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane typically involves the following steps:
Starting Materials: Cyclohexane, bromomethane, and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the bromomethyl group.
Catalysts: Common catalysts include strong acids or bases to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: To handle the bulk quantities of reactants.
Continuous Flow Systems: To ensure consistent product quality and yield.
Purification Techniques: Such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Elimination Reactions: The bromomethyl group can be eliminated to form alkenes.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Materials Science: In the development of new materials with unique properties.
Biological Studies: As a probe to study biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane involves:
Molecular Targets: The compound may interact with specific enzymes or receptors.
Pathways: It may influence biochemical pathways by modifying the activity of key proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane: Similar structure but with a chloromethyl group.
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a benzene ring.
Uniqueness
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane is unique due to the combination of the bromomethyl and trifluoroethoxy groups, which impart distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H14BrF3O |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane |
InChI |
InChI=1S/C9H14BrF3O/c10-6-8(4-2-1-3-5-8)14-7-9(11,12)13/h1-7H2 |
Clave InChI |
XZKPCKPNUHDARU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CBr)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
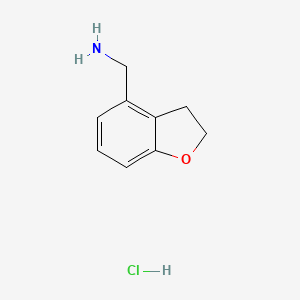
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)



![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)

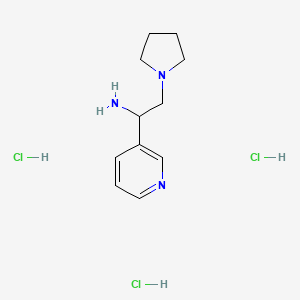
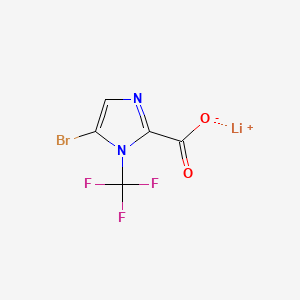

![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
